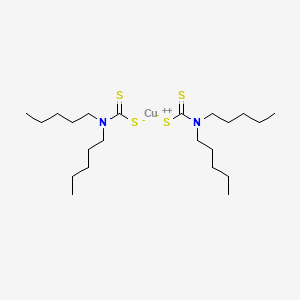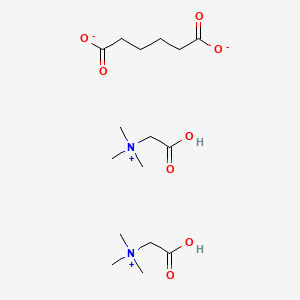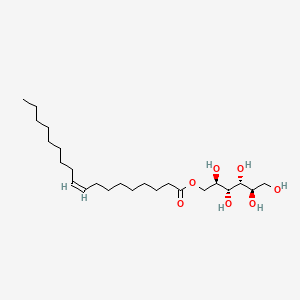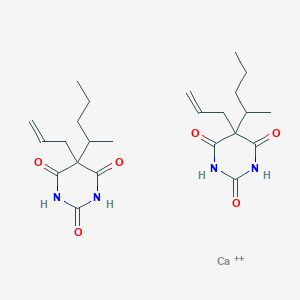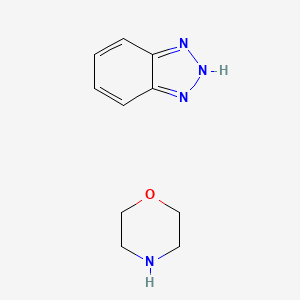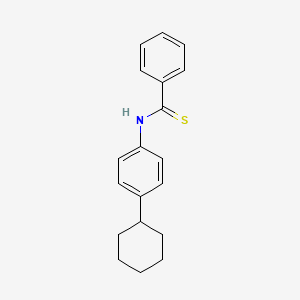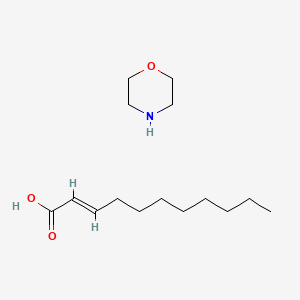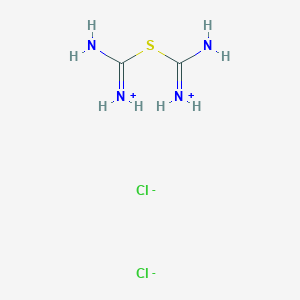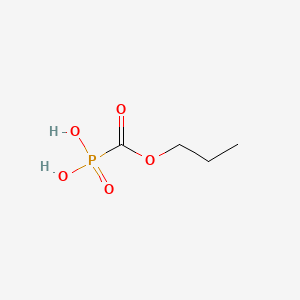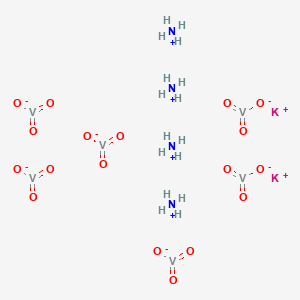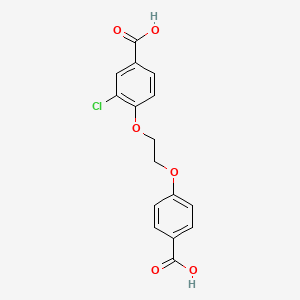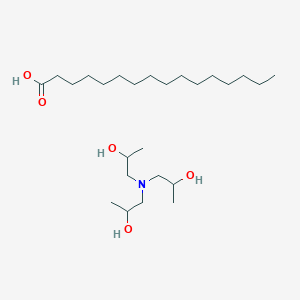
Tris(2-hydroxypropyl)ammonium palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-hydroxypropyl)ammonium palmitate is a chemical compound with the molecular formula C25H53NO5 and a molecular weight of 447.69202 . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(2-hydroxypropyl)ammonium palmitate can be synthesized through the reaction of tris(2-hydroxypropyl)amine with palmitic acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-hydroxypropyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Tris(2-hydroxypropyl)ammonium palmitate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which tris(2-hydroxypropyl)ammonium palmitate exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death. In plant growth applications, the compound acts as a growth stimulant by enhancing nutrient uptake and stress resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-hydroxyethyl)ammonium palmitate
- Bis(2-hydroxyethyl)ammonium palmitate
- 2-Hydroxyethylammonium palmitate
Uniqueness
Tris(2-hydroxypropyl)ammonium palmitate is unique due to its specific molecular structure, which imparts distinct properties and applications compared to similar compounds. Its ability to function as a phase change material and its antimicrobial activity are notable features that set it apart from other related compounds .
Propriétés
Numéro CAS |
84473-70-1 |
|---|---|
Formule moléculaire |
C25H53NO5 |
Poids moléculaire |
447.7 g/mol |
Nom IUPAC |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-15H2,1H3,(H,17,18);7-9,11-13H,4-6H2,1-3H3 |
Clé InChI |
GXYBLEMGMSZXGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



